Cas no 1186127-15-0 (Ethyl 2-(5-Oxazolyl)benzoate)

Ethyl 2-(5-Oxazolyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(oxazol-5-yl)benzoate
- Ethyl 2-(5-Oxazolyl)benzoate
- 2-(5-oxazolyl) Benzoic acid ethyl ester
- ETHYL2-(5-OXAZOLYL)BENZOATE
- 6668AJ
- Ethyl 2-(1,3-oxazol-5-yl)benzoate
- TRA0058680
- SY012500
- AX8268535
-
- MDL: MFCD18375300
- Inchi: 1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3
- InChI Key: DDAYJSSVCMBMFB-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C1=C([H])C([H])=C([H])C([H])=C1C1=C([H])N=C([H])O1)=O
Computed Properties
- Exact Mass: 217.07400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 244
- Topological Polar Surface Area: 52.3
Experimental Properties
- PSA: 52.33000
- LogP: 2.51830
Ethyl 2-(5-Oxazolyl)benzoate Security Information
Ethyl 2-(5-Oxazolyl)benzoate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(5-Oxazolyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159568-5g |
Ethyl 2-(oxazol-5-yl)benzoate |
1186127-15-0 | 97% | 5g |
$555 | 2023-11-23 | |
eNovation Chemicals LLC | K69335-0.25g |
Ethyl2-(5-Oxazolyl)benzoate |
1186127-15-0 | 97% | 0.25g |
$200 | 2023-09-02 | |
TRC | E937313-100mg |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 100mg |
$ 65.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D781266-0.25g |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 95% | 0.25g |
$210 | 2024-07-20 | |
eNovation Chemicals LLC | D781266-0.1g |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 95% | 0.1g |
$220 | 2025-02-24 | |
A2B Chem LLC | AB73528-1g |
Ethyl 2-(5-oxazolyl)benzoate |
1186127-15-0 | ≥95% | 1g |
$1298.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389413-250mg |
Ethyl 2-(oxazol-5-yl)benzoate |
1186127-15-0 | 95% | 250mg |
¥2106.00 | 2024-08-09 | |
eNovation Chemicals LLC | D781266-0.25g |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 95% | 0.25g |
$210 | 2025-02-20 | |
eNovation Chemicals LLC | D781266-1g |
Ethyl 2-(5-Oxazolyl)benzoate |
1186127-15-0 | 95% | 1g |
$825 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E40760-1g |
Ethyl 2-(oxazol-5-yl)benzoate |
1186127-15-0 | 95% | 1g |
¥1519.0 | 2023-09-08 |
Ethyl 2-(5-Oxazolyl)benzoate Related Literature
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1. Book reviews
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on Ethyl 2-(5-Oxazolyl)benzoate
Ethyl 2-(5-Oxazolyl)benzoate: A Comprehensive Overview
Ethyl 2-(5-Oxazolyl)benzoate, with the CAS number 1186127-15-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoate group with an oxazole ring. The benzoate group, derived from benzoic acid, is a common moiety in various chemical compounds, while the oxazole ring introduces additional functional diversity. The combination of these groups results in a molecule with intriguing properties that make it suitable for a wide range of applications.
Recent studies have highlighted the potential of Ethyl 2-(5-Oxazolyl)benzoate in drug development. Researchers have explored its role as a potential therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with specific biological targets has been extensively investigated, with promising results indicating its potential as a lead compound for drug design.
In addition to its pharmaceutical applications, Ethyl 2-(5-Oxazolyl)benzoate has also found use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in this area have demonstrated the compound's ability to enhance the efficiency of these devices, making it a valuable component in the quest for more sustainable energy solutions.
The synthesis of Ethyl 2-(5-Oxazolyl)benzoate involves a series of well-established organic reactions. The process typically begins with the preparation of the oxazole ring, followed by its coupling with the benzoate group through esterification or similar reactions. The choice of reaction conditions and reagents plays a critical role in determining the yield and purity of the final product. Recent research has focused on optimizing these synthetic pathways to improve efficiency and reduce costs.
Ethyl 2-(5-Oxazolyl)benzoate's structural versatility also makes it an attractive candidate for use in polymer chemistry. By incorporating this compound into polymer networks, scientists have developed materials with enhanced mechanical and thermal properties. These materials have potential applications in industries ranging from automotive manufacturing to aerospace engineering.
Furthermore, Ethyl 2-(5-Oxazolyl)benzoate has been studied for its role in catalysis. Its ability to act as a ligand or catalyst support has been explored in various chemical transformations, including oxidation and cross-coupling reactions. Recent findings suggest that this compound can significantly enhance the efficiency and selectivity of these reactions, making it a valuable tool in green chemistry.
In conclusion, Ethyl 2-(5-Oxazolyl)benzoate (CAS No. 1186127-15-0) is a multifaceted compound with applications spanning drug development, materials science, and catalysis. Its unique structure and functional groups make it a valuable asset in various fields of research and industry. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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